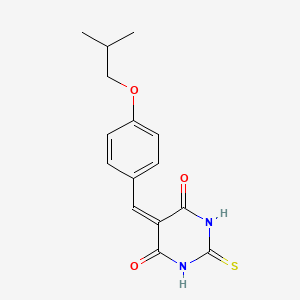
1-(phenylsulfonyl)-4-(2-pyridinylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives similar to “1-(phenylsulfonyl)-4-(2-pyridinylmethyl)piperazine” involves nuanced chemical reactions to achieve compounds with high specificity and selectivity. For example, McCombie et al. (2002) describe the synthesis and muscarinic binding properties of compounds based on a related skeleton, highlighting the chemical strategies to achieve high levels of selectivity for certain receptor subtypes (McCombie et al., 2002). These syntheses often involve strategic substitutions and the use of specific sulfonamide groups to enhance the compound's activity and selectivity.
Molecular Structure Analysis
The molecular structure of such compounds is crucial in determining their chemical behavior and interactions. Kumar et al. (2007) conducted synthesis and crystal structure studies of a novel bioactive heterocycle closely related to “this compound,” providing insights into the crystallographic characteristics and confirming the structure through X-ray crystallography (Kumar et al., 2007).
Chemical Reactions and Properties
The compound's reactivity and interaction with other chemicals define its applications and usability in various fields. Research on similar compounds has shown a wide range of reactions, including nucleophilic substitution reactions and the formation of complex structures with specific biological activities. For instance, Borrmann et al. (2009) designed and characterized a series of derivatives targeting adenosine A2B receptors, showcasing the compound’s versatility in engaging in biologically relevant interactions (Borrmann et al., 2009).
科学的研究の応用
Metabolic Pathways
- Metabolism in Antidepressant Development: 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine, a compound structurally similar to 1-(phenylsulfonyl)-4-(2-pyridinylmethyl)piperazine, has been explored in the metabolism of a novel antidepressant, Lu AA21004. This compound is oxidized to various metabolites through the action of multiple cytochrome P450 enzymes, highlighting its complex metabolic pathway in the context of drug development (Hvenegaard et al., 2012).
Chemical Synthesis and Characterization
Development of Adenosine Receptor Antagonists
A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, including compounds structurally related to this compound, have been synthesized and characterized as adenosine A2B receptor antagonists. These compounds, such as PSB-09120 and PSB-0788, demonstrate subnanomolar affinity and selectivity, indicating their potential in therapeutic applications (Borrmann et al., 2009).
HIV-1 Reverse Transcriptase Inhibitors
Bis(heteroaryl)piperazines, structurally similar to this compound, have been explored as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors. One such compound, U-87201E, has been selected for clinical evaluation due to its potency and effectiveness (Romero et al., 1994).
Pharmaceutical Applications
Antibacterial Agents
Research on pyrido(2,3-d)pyrimidine derivatives, which are structurally related to this compound, has shown that these compounds exhibit promising antibacterial activity. They are particularly effective against gram-negative bacteria, including Pseudomonas aeruginosa, indicating their potential as antibacterial agents (Matsumoto & Minami, 1975).
Antipsychotic Agents
Piperazin-1-yl-phenyl-arylsulfonamides, structurally related to this compound, have been identified as atypical antipsychotic agents. They demonstrate high affinities for serotonin receptors, with compounds like naphthalene-2-sulfonic acid isopropyl-[3-(4-methyl-piperazin-1-yl)-phenyl]-amide showing antagonistic activity for both 5-HT(2C) and 5-HT(6) receptors (Park et al., 2010).
Glucan Synthase Inhibitors
The synthesis and structure-activity relationship of pyridazinones, such as 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one, have been explored as β-1,3-glucan synthase inhibitors. These compounds have shown significant efficacy in vivo against Candida glabrata infection, indicating their potential in antifungal therapy (Ting et al., 2011).
Serotonergic Ligands as Insecticides
Exploring PAPP, a serotonergic ligand structurally similar to this compound, has led to the design of novel insecticides. The derivatives synthesized from PAPP display growth-inhibiting and larvicidal activities against armyworm, showcasing a potential novel mode of action for insecticidal compounds (Cai et al., 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(benzenesulfonyl)-4-(pyridin-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-22(21,16-7-2-1-3-8-16)19-12-10-18(11-13-19)14-15-6-4-5-9-17-15/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEJLVVCHYSUNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5,9-trimethyl-2-(4-methylbenzoyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B5603938.png)
![4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5603946.png)
![3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B5603953.png)

![3-{(3R*,4S*)-1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propanoic acid](/img/structure/B5603970.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-methoxybenzamide](/img/structure/B5603977.png)

![N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5603996.png)
![5-tert-butyl-4-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]-2-furamide](/img/structure/B5603999.png)

![4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5604003.png)
![3-amino-4,6-dimethyl-N-1-naphthylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5604012.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[4-(4-methylpiperazin-1-yl)benzoyl]piperidin-4-ol](/img/structure/B5604021.png)